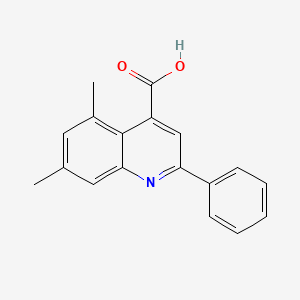

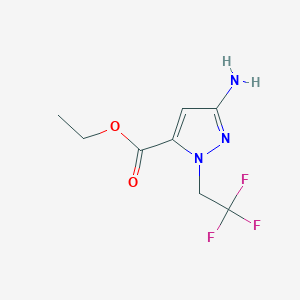

(2E)-3-(1H-Pyrrol-2-YL)prop-2-enal

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Typically, a compound’s description includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance (solid, liquid, gas, color, etc.) and any notable chemical properties .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .科学的研究の応用

Electrochemical Applications

A study by Mert, Demir, and Cihaner (2013) highlights the synthesis of an etheric member of N-linked polybispyrroles (PolybisPy) based on a pyrrole derivative, demonstrating its potential as an electrochromic material and ion sensor. The polymer exhibited strong stability, reversible redox processes, and good electrochromic properties, making it a candidate for metal recovery and ion sensing applications (Mert, Demir, & Cihaner, 2013).

Catalytic Applications

Research by Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed synthesis of pyrroles from secondary alcohols and amino alcohols, highlighting the importance of pyrroles in natural products, drugs, and materials science. This method, which is based on the formation of C-N and C-C bonds, emphasizes the versatility and sustainability of pyrroles synthesis from renewable resources (Michlik & Kempe, 2013).

Development of Conducting Polymers

Carbas, Kıvrak, Teke, Zora, and Önal (2014) reported the electropolymerization of a new monomer derived from pyrrole, demonstrating its application in electrochromic devices (ECDs). The resulting polymer, P(ENE), showed multichromic behavior and high coloration efficiency, suggesting its utility in ECDs for various applications (Carbas et al., 2014).

Advanced Material Applications

A study by Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, and Musgrave (1996) on poly[bis(pyrrol-2-yl)arylenes] revealed conducting polymers from low oxidation potential monomers based on pyrrole via electropolymerization. These polymers, due to their low oxidation potentials, are stable in their conducting form, offering significant potential in advanced materials and electronics (Sotzing et al., 1996).

Synthesis of Pyrrole Derivatives

Recent advancements in pyrrole synthesis, as reviewed by Philkhana, Badmus, Dos Reis, and Kartika (2021), provide a comprehensive overview of methods to synthesize functionalized pyrroles, underscoring their significance in biological and material science. This review organizes the synthesis methods by starting materials, demonstrating the versatility and importance of pyrroles in various applications (Philkhana et al., 2021).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(E)-3-(1H-pyrrol-2-yl)prop-2-enal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c9-6-2-4-7-3-1-5-8-7/h1-6,8H/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKLAUVUZROOPR-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C=CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CNC(=C1)/C=C/C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol](/img/structure/B2926822.png)

![2-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2926825.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926828.png)

![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)

![(3Z)-1-benzyl-3-{[(2,6-difluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2926837.png)

![1-(4-bromo-2-fluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2926840.png)